4-(Benzylamino)-4-methyl-2-pentanol
CAS No.: 18774-36-2
Cat. No.: VC16039867
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18774-36-2 |
|---|---|
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| IUPAC Name | 4-(benzylamino)-4-methylpentan-2-ol |
| Standard InChI | InChI=1S/C13H21NO/c1-11(15)9-13(2,3)14-10-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |
| Standard InChI Key | PBSANKVAPLDYBT-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(C)(C)NCC1=CC=CC=C1)O |
Introduction
Structural Identity and Molecular Characteristics
Molecular Formula and Connectivity
The compound’s molecular formula, C₁₃H₂₁NO, corresponds to a molecular weight of 207.31 g/mol . Its structure integrates a pentanol chain with a tertiary carbon bearing both a methyl and benzylamino group. The SMILES notation (CC(CC(C)(C)NCC1=CC=CC=C1)O) clarifies connectivity: a central hydroxyl-bearing carbon (C2) adjacent to a branched chain featuring a quaternary carbon (C4) linked to a benzylamine moiety .
Stereochemical Considerations
While stereochemical data for 4-(benzylamino)-4-methyl-2-pentanol are absent in available sources, the presence of chiral centers at C2 and C4 suggests potential enantiomeric forms. The InChIKey (PBSANKVAPLDYBT-UHFFFAOYSA-N) indicates a non-stereospecific representation, implying that reported data may pertain to a racemic mixture or undefined stereochemistry .
Synthesis and Manufacturing
Hypothetical Synthetic Routes
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Reductive Amination: Reaction of 4-methyl-2-pentanone with benzylamine in the presence of a reducing agent (e.g., NaBH₄) to yield the secondary amine.
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Nucleophilic Substitution: Displacement of a leaving group (e.g., bromide) at C4 of a 4-methyl-2-pentanol derivative by benzylamine.
Physicochemical Properties
Predicted Collision Cross-Sections
Ion mobility spectrometry data from PubChemLite reveal collision cross-section (CCS) values for various adducts (Table 1) . These values, critical for mass spectrometry identification, vary with adduct type, influencing analytical detection strategies.
Table 1: Predicted Collision Cross-Sections for 4-(Benzylamino)-4-methyl-2-pentanol Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 208.16959 | 150.5 |
| [M+Na]⁺ | 230.15153 | 160.8 |
| [M+NH₄]⁺ | 225.19613 | 158.4 |
| [M-H]⁻ | 206.15503 | 152.2 |
Solubility and Stability
While experimental solubility data are unavailable, the compound’s structure suggests limited aqueous solubility due to the hydrophobic benzyl group. It is likely soluble in organic solvents like ethanol or ether, analogous to 4-methyl-2-pentanol . Stability under ambient conditions remains unstudied, though secondary alcohols and amines generally exhibit moderate oxidative and hydrolytic stability.
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